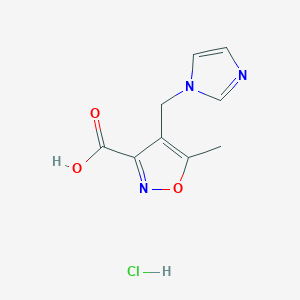
3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
Overview
Description
3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, hydrochloride (HCl) is a chemical compound with the molecular formula C9H10ClN3O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine with β-keto esters or β-diketones.
Introduction of Imidazole Moiety: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate halide precursor reacts with imidazole.
Methylation: The methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Acidification: The final step involves the conversion of the carboxylic acid derivative to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols, amines, or alkanes
Substitution: Methylated derivatives, halogenated compounds
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological targets.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl exerts its effects involves its interaction with specific molecular targets. The imidazole and isoxazole rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Imidazole derivatives: Other compounds containing imidazole rings, such as histamine and histamine analogs.
Isoxazole derivatives: Compounds with isoxazole rings, such as isoxazole-based herbicides and pharmaceuticals.
Uniqueness: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features make it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6;/h2-3,5H,4H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWIYSVMCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


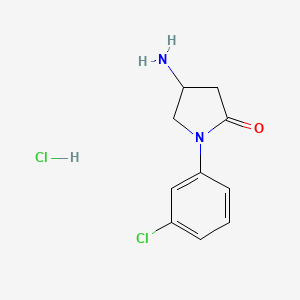
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
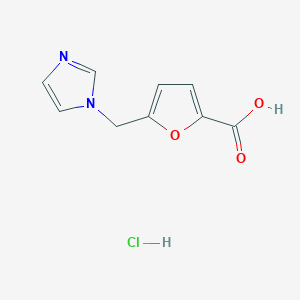
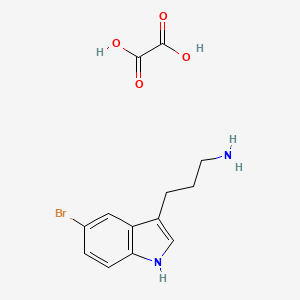
![[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride](/img/structure/B3087727.png)
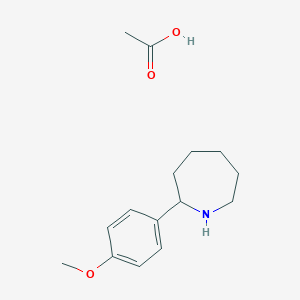
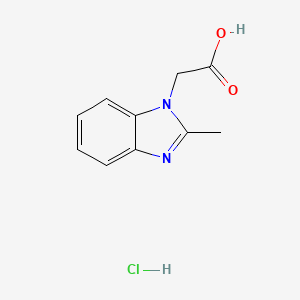

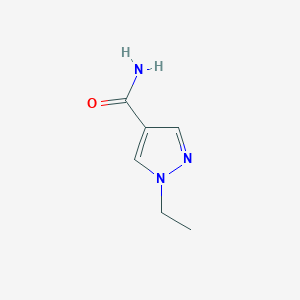
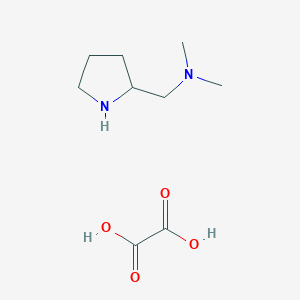
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)


